KBP-5493

Description

Context of Dipeptidyl Peptidase IV as a Biological Target in Metabolic Research

Dipeptidyl peptidase IV (DPP-4), also known as CD26, is a widely distributed enzyme found in both membrane-bound and soluble forms throughout the body, including on the surface of T-cell lymphocytes, endothelial cells, skeletal muscle, liver, adipose tissue, and kidney, as well as circulating in plasma. nih.govbiomedpharmajournal.orgnih.gov Beyond its enzymatic activity, DPP-4 is a multi-functional protein involved in various biological processes, including immune function and cell-cell interaction. nih.govnih.gov

A key function of DPP-4's enzymatic activity is the cleavage of N-terminal dipeptides from various substrates. mdpi.com Among its most physiologically relevant substrates are the incretin (B1656795) hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govnih.govmdpi.commdpi.com These gut-derived hormones are released in response to food intake and play a significant role in maintaining glucose homeostasis. researchgate.netresearchgate.netsu.ac.th GLP-1 and GIP enhance glucose-dependent insulin (B600854) secretion from pancreatic beta cells and suppress glucagon (B607659) release from pancreatic alpha cells. mdpi.comresearchgate.netresearchgate.net This combined action leads to increased glucose utilization and reduced hepatic glucose production, ultimately lowering blood glucose levels. researchgate.netresearchgate.netdiabetesjournals.org

In type 2 diabetes mellitus (T2DM), the function and levels of active incretin hormones are often impaired. newdrugapprovals.org Given DPP-4's role in rapidly inactivating GLP-1 and GIP, inhibiting this enzyme emerged as a promising therapeutic strategy to enhance the body's own ability to control blood glucose by increasing the active levels of these incretin hormones. researchgate.netresearchgate.netdiabetesjournals.orgtandfonline.com This mechanism is distinct from other classes of oral glucose-lowering agents. researchgate.net Research has shown that altered expression and activity of DPP-4 are associated with increased body mass index and hyperglycemia, suggesting its involvement in the pathogenesis of T2DM and metabolic syndrome. nih.govbiomedpharmajournal.org Consequently, DPP-4 has become an important pharmacotherapeutic target in the treatment and management of T2DM. researchgate.nettandfonline.com

Overview of Imigliptin in the Landscape of Novel Dipeptidyl Peptidase IV Inhibitors

The success of early DPP-4 inhibitors like sitagliptin (B1680988), approved in 2006, demonstrated the validity of this therapeutic approach for T2DM. newdrugapprovals.orgnih.govwikipedia.org This spurred further research into discovering and developing novel DPP-4 inhibitors with potentially improved profiles. newdrugapprovals.orgtandfonline.comnih.gov

Imigliptin, also known by the code KBP-3853, is a novel, orally available small molecule that has been identified as a potent and selective inhibitor of the DPP-4 enzyme. nih.govfigshare.comresearchgate.netacs.org Its discovery stemmed from research efforts focused on identifying new chemical structures that could offer a unique therapeutic profile compared to existing gliptins. nih.gov Preclinical in vitro and in vivo studies have indicated that imigliptin specifically inhibits DPP-4. researchgate.netfrontiersin.orgfrontiersin.orgnih.gov

The development of imigliptin is part of the ongoing effort to expand the available therapeutic options for T2DM, particularly for patients who may not achieve adequate glycemic control with existing treatments or who experience side effects. newdrugapprovals.orgnih.gov Research findings suggest that imigliptin, by inhibiting DPP-4, can lead to increased levels of active incretin hormones, thereby improving glucose control. frontiersin.orgfrontiersin.orgnih.gov Studies comparing imigliptin to other gliptins, such as alogliptin (B1666894), have been conducted to evaluate its effects on parameters related to glucose metabolism and beta-cell function. frontiersin.orgfrontiersin.orgnih.gov

Preclinical studies investigating imigliptin have focused on its enzymatic inhibitory activity and its effects in animal models relevant to T2DM. newdrugapprovals.orgresearchgate.netnih.gov These studies aim to characterize its potency and selectivity as a DPP-4 inhibitor and understand its pharmacological profile before extensive human trials. newdrugapprovals.orgfigshare.comacs.orgnih.gov The development of imigliptin highlights the continued interest in the DPP-4 inhibition pathway as a valuable strategy for managing T2DM. newdrugapprovals.orgtandfonline.comnih.gov

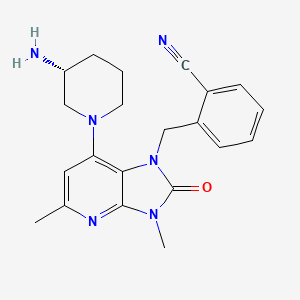

Structure

2D Structure

3D Structure

Properties

CAS No. |

1314944-07-4 |

|---|---|

Molecular Formula |

C21H24N6O |

Molecular Weight |

376.5 g/mol |

IUPAC Name |

2-[[7-[(3R)-3-aminopiperidin-1-yl]-3,5-dimethyl-2-oxoimidazo[4,5-b]pyridin-1-yl]methyl]benzonitrile |

InChI |

InChI=1S/C21H24N6O/c1-14-10-18(26-9-5-8-17(23)13-26)19-20(24-14)25(2)21(28)27(19)12-16-7-4-3-6-15(16)11-22/h3-4,6-7,10,17H,5,8-9,12-13,23H2,1-2H3/t17-/m1/s1 |

InChI Key |

UWSKGQJKQNVRJZ-QGZVFWFLSA-N |

Isomeric SMILES |

CC1=CC(=C2C(=N1)N(C(=O)N2CC3=CC=CC=C3C#N)C)N4CCC[C@H](C4)N |

Canonical SMILES |

CC1=CC(=C2C(=N1)N(C(=O)N2CC3=CC=CC=C3C#N)C)N4CCCC(C4)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Imigliptin Dihydrochloride; Imigliptin |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Imigliptin Action

Enzymatic Inhibition of Dipeptidyl Peptidase IV

Imigliptin functions as a potent inhibitor of the DPP-4 enzyme. nih.govdcchemicals.com DPP-4 is a serine protease found in various tissues, including blood, intestine, kidney, and liver. nih.govnih.govd-nb.info Its main function is to cleave dipeptides from the N-terminus of various peptides, including the incretin (B1656795) hormones GLP-1 and GIP, thereby inactivating them. nih.govnih.govd-nb.infobrieflands.com By inhibiting DPP-4, Imigliptin prevents the rapid degradation of these incretin hormones, leading to increased levels of their active forms. nih.govnih.govwikipedia.orgfrontiersin.org

Characterization of Specificity and Selectivity Against Related Peptidases (e.g., DPP-8, DPP-9)

A crucial aspect of Imigliptin's profile is its selectivity for DPP-4 over related peptidases, particularly DPP-8 and DPP-9. Initial assays demonstrated that Imigliptin exhibits excellent selectivity against both DPP-8 and DPP-9, with potency against these enzymes being significantly lower (both >100,000 nM) compared to its potency against DPP-4 (100 nM in early studies, 9 nM for Imigliptin dihydrochloride). nih.govdcchemicals.com This high selectivity is considered important to avoid potential off-target side effects associated with the inhibition of DPP-8 and DPP-9. nih.govresearchgate.net

Table 1: Selectivity Profile of Imigliptin (Example Data)

| Enzyme | IC₅₀ (nM) |

| DPP-4 | 9 dcchemicals.com |

| DPP-8 | >100,000 nih.gov |

| DPP-9 | >100,000 nih.gov |

Note: IC₅₀ values may vary depending on the specific assay conditions and source.

Analysis of Binding Interactions within the Dipeptidyl Peptidase IV Active Site

Molecular modeling and docking studies have been instrumental in understanding how Imigliptin binds to the active site of DPP-4. nih.gov Imigliptin fits well within the enzyme's pocket. nih.gov The binding site of DPP-4 is a complex cavity that includes a catalytic triad (B1167595) (Ser630, Asp708, His740) and several subsites (S1, S2, S1', S2', and S2 extensive) that accommodate different parts of inhibitor molecules. nih.govmdpi.comhilarispublisher.comrcsb.orgsemanticscholar.org Imigliptin, like some other DPP-4 inhibitors such as Alogliptin (B1666894), appears to bind to the primed S1' site in addition to the S1 and S2 subsites. hilarispublisher.com

Identification of Key Residue Interactions (e.g., Phe357, Tyr574, Tyr631)

Specific amino acid residues within the DPP-4 active site are crucial for the binding and inhibitory activity of Imigliptin. The pyridinylimidazolone core of Imigliptin is thought to lie flat within the enzyme cavity, surrounded by hydrophobic residues such as Phe357 and Tyr574. nih.gov These residues may engage in π–π interactions with the core structure of Imigliptin. nih.gov The carbonyl oxygen of the imidazolone (B8795221) moiety acts as a hydrogen bond acceptor, forming a specific hydrogen bond with the backbone NH of Tyr631. nih.gov Additionally, the benzyl (B1604629) side moiety of Imigliptin is proposed to fit into a hydrophobic groove, potentially forming π–π interactions with residues like Trp659 and Tyr666. nih.gov The amino group from the piperidine (B6355638) moiety, which is protonated at physiological pH, forms a salt bridge with the backbone carboxylate of Glu205 and Glu206. nih.gov This salt bridge interaction is a key feature observed in the binding of many exopeptidase inhibitors, including other DPP-4 inhibitors. nih.govbrieflands.comnih.govhilarispublisher.comrcsb.orgresearchgate.netmdpi.comnih.gov

Stereochemical Considerations in Enzyme Binding

While specific detailed research findings on the stereochemical considerations of Imigliptin's binding were not extensively highlighted in the search results, the mention of Imigliptin having a specific stereochemistry, such as the (3R)-3-aminopiperidin-1-yl group, implies that the molecule's three-dimensional structure and the absolute configuration of its chiral centers are important for optimal binding to the stereospecific active site of DPP-4. nih.gov The precise spatial arrangement of the functional groups allows for the specific interactions (hydrogen bonds, salt bridges, hydrophobic and π–π interactions) observed within the enzyme's binding pocket. nih.govmdpi.comnih.gov

Downstream Biological Pathway Modulation

The inhibition of DPP-4 by Imigliptin leads to significant downstream biological effects, primarily mediated through the modulation of incretin hormone levels. nih.govnih.govwikipedia.org

Augmentation of Incretin Hormone (GLP-1 and GIP) Levels

The principal downstream effect of Imigliptin's DPP-4 inhibition is the prevention of the rapid degradation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). nih.govnih.govbrieflands.comwikipedia.orgfrontiersin.orgnewdrugapprovals.org GLP-1 and GIP are released from enteroendocrine cells in the gut in response to nutrient intake. frontiersin.org In healthy individuals, these hormones stimulate insulin (B600854) secretion from pancreatic beta cells in a glucose-dependent manner and suppress glucagon (B607659) secretion from alpha cells, contributing to glucose homeostasis. nih.govwikipedia.orgfrontiersin.org DPP-4 rapidly cleaves the active forms of GLP-1 and GIP into inactive metabolites. nih.govbrieflands.com By inhibiting DPP-4, Imigliptin increases the circulating levels of intact, active GLP-1 and GIP. nih.govnih.govwikipedia.orgfrontiersin.org This augmentation of incretin levels enhances glucose-dependent insulin secretion, reduces glucagon release, and ultimately helps to lower blood glucose concentrations. nih.govwikipedia.orgfrontiersin.org While both GLP-1 and GIP levels are increased, the effects of GLP-1 are thought to contribute more significantly to the glucose-lowering effect of DPP-4 inhibitors, particularly in hyperglycemic conditions where the GIP receptor may be downregulated. d-nb.info

Enhancement of Glucose-Stimulated Insulin Secretion

Imigliptin has demonstrated the capacity to amplify glucose-stimulated insulin secretion (GSIS) from pancreatic islets, particularly in models exhibiting beta-cell dysfunction. This effect is considered a significant component of its mechanism of action for improving glycemic control. Research indicates that Imigliptin's enhancement of GSIS involves specific intracellular pathways within the beta-cell.

A key proposed mechanism involves the modulation of adenine (B156593) dinucleotide levels. Studies have shown that Imigliptin treatment leads to increases in the cellular nicotinamide (B372718) adenine dinucleotide (NAD+) pool in islets. plos.orgnih.govbiorxiv.orgbiorxiv.org This increase in NAD+ is potentially facilitated through the salvage pathway and the induction of nicotinamide phosphoribosyltransferase (NAMPT). plos.orgnih.govbiorxiv.org Concurrently, Imigliptin has been observed to augment glucose-induced ATP levels within islets. plos.orgnih.govbiorxiv.orgbiorxiv.org

Further investigations suggest a link between the increased NAD+ levels and enhanced glucose-induced Ca2+ mobilization, a critical step for insulin granule exocytosis. plos.orgnih.govbiorxiv.orgbiorxiv.org The conversion of NAD+ to cyclic ADP ribose (cADPR) via ADP ribosyl cyclase/cADPR hydrolase (CD38) appears to be required for Imigliptin's effects in islets, suggesting cADPR as a potential second messenger in this pathway. plos.orgnih.govbiorxiv.orgbiorxiv.org This cascade ultimately contributes to the amplification of insulin release in response to elevated glucose concentrations. plos.orgnih.govbiorxiv.orgbiorxiv.org

Research findings in Goto-Kakizaki (GK) rat islets illustrate the impact of Imigliptin on these cellular components. As shown conceptually in the table below, Imigliptin treatment under high glucose conditions can influence NAD+ and ATP levels:

| Condition | NAD+ Content (Relative Change) | ATP Content (Relative Change) |

| High Glucose (Control) | Baseline | Baseline |

| High Glucose + Imigliptin | Increased | Increased |

Conceptual data based on reported findings plos.orgbiorxiv.org. Specific quantitative values may vary depending on experimental conditions.

This distinct mode of action, involving the NAD+/ATP/Ca2+ axis, differentiates Imigliptin from some other therapeutic approaches and contributes to its ability to restore beta-cell function and amplify insulin secretion in diabetic islets. plos.orgnih.govbiorxiv.orgbiorxiv.org

Influence on Pancreatic Beta-Cell Function and Preservation Mechanisms

Studies have shown that Imigliptin ameliorates beta-cell apoptosis by modulating the endoplasmic reticulum (ER) homeostasis pathway. nih.gov Under conditions of ER stress, Imigliptin treatment has been found to upregulate the expression of ER-related molecules, including Chop (Ddit3), Gadd34 (Ppp1r15a), Atf3, and Sdf2l1. nih.gov Furthermore, it decreases eIF2α phosphorylation, helping to restore global protein synthesis in beta-cells experiencing ER stress. nih.gov The protective effect against ER stress-induced beta-cell apoptosis appears to be dependent on molecules like CHOP and GADD34. nih.gov

Imigliptin also impacts mitochondrial function, which is crucial for beta-cell health and survival. Research in db/db mice, a model of T2DM, showed that Imigliptin treatment reduced beta-cell apoptosis, consistent with lower levels of cytosolic cytochrome c release, a marker of mitochondria-mediated apoptosis. nih.gov Electron microscopy observations in these mice revealed preserved structural integrity of mitochondrial cristae and outer membranes in Imigliptin-treated islets. nih.gov Imigliptin has also been shown to improve mitochondrial membrane potential in islets, an effect that may occur in both glucose-dependent and glucose-independent manners. nih.gov These findings suggest that Imigliptin inhibits mitochondria-mediated apoptosis by improving mitochondrial structure and function. nih.gov

In addition to reducing apoptosis, Imigliptin has been reported to promote beta-cell proliferation in mouse islets. nih.gov This combined effect of reduced apoptosis and potentially increased proliferation contributes to the preservation of beta-cell mass observed in animal models of T2DM treated with Imigliptin. nih.govnih.gov For instance, in Akita mice, Imigliptin treatment resulted in a significant decrease in apoptotic beta-cells and an increase in beta-cell mass. nih.gov Similar protective effects against beta-cell apoptosis have been observed in human islets and human pluripotent stem cell-derived beta-like cells. nih.gov

The influence of Imigliptin on beta-cell function and preservation can be conceptually summarized as follows:

| Mechanism | Effect of Imigliptin | Research Finding Examples |

| Anti-apoptosis (ER Stress) | Modulates ER homeostasis, upregulates protective genes | Upregulation of Chop, Gadd34; decreased eIF2α phosphorylation nih.gov |

| Anti-apoptosis (Mitochondria) | Improves mitochondrial structure and function | Reduced cytochrome c release; preserved mitochondrial structure; improved membrane potential nih.gov |

| Proliferation | Promotes beta-cell division | Increased beta-cell proliferation in mouse islets nih.gov |

| Beta-Cell Mass | Preserves or increases mass | Increased beta-cell mass in Akita mice and db/db mice nih.govnih.gov |

These detailed cellular and molecular effects underscore Imigliptin's multifaceted approach to improving beta-cell function and survival, which are critical for the long-term management of type 2 diabetes.

Chemical Synthesis and Structure Activity Relationship Sar Investigations of Imigliptin

Discovery and Lead Compound Derivation

The discovery of Imigliptin originated from a focused effort to identify novel DPP-4 inhibitors with potentially differentiated therapeutic profiles compared to existing treatments. nih.govacs.org

Scaffold-Hopping Approaches in Design

A key strategy employed in the initial phase of Imigliptin's discovery was the use of scaffold-hopping. nih.govacs.orgnih.govebi.ac.ukresearchgate.netnih.govarxiv.org This computational approach involves identifying iso-functional molecular structures with significantly different core backbones while preserving essential molecular features for biological activity. nih.govarxiv.org This technique was instrumental in moving away from existing DPP-4 inhibitor scaffolds and identifying novel lead compounds. nih.govresearchgate.netnih.gov

Development from Precursor Structures (e.g., Alogliptin (B1666894) Analogs)

The discovery process for Imigliptin started with a lead compound (Compound 1) that was identified via scaffold-hopping from the structure of Alogliptin, another known DPP-4 inhibitor. nih.gov Molecular modeling assisted this scaffold-hopping process. nih.gov This suggests that while the core scaffold was modified, the structural features responsible for interacting with the DPP-4 enzyme, similar to those in Alogliptin, were likely preserved or adapted in the new scaffold. nih.govmdpi.comwikipedia.org Alogliptin is known to bind to the DPP-4 enzyme by interacting with subsites S1, S2, and S1'. mdpi.com The overlay of Imigliptin (Compound 27) against Alogliptin in the enzyme active site shows that both molecules interact with DPP-4 in a similar fashion. nih.gov

Systematic Structural Optimization and Analog Generation

Following the identification of the lead compound, systematic structural optimization and the generation of numerous analogs were undertaken to improve potency, selectivity, and pharmacokinetic properties. nih.govacs.orgebi.ac.uk

Elucidation of Pyridinylimidazolone Core Contributions to Activity

Initial SAR studies focused on the pyridinyloxazolone core of the lead compound (Compound 1). nih.gov Replacing the pyridinyloxazolone oxygen with a dimethylmethelene group (resulting in Compound 2) led to a significant loss of activity. nih.gov However, replacing the oxygen with NH yielded a pyridinylimidazolone compound (Compound 3) with a moderate 2-fold increase in activity and no loss of selectivity. nih.gov This highlighted the importance of the nitrogen at this position for improved activity. Further studies with Compound 4, which features the pyridinylimidazolone core, revealed that replacing the carbonyl oxygen with sulfur (Compound 6) was detrimental, implying that the oxygen atom is likely involved in a specific hydrogen bond interaction with the enzyme backbone. nih.gov This was further supported by the weak potency of Compound 7, where the carbonyl oxygen had a different topology due to a ring expansion from Compound 4. nih.gov Molecular docking studies later confirmed that the carbonyl oxygen of the imidazolone (B8795221) core acts as a hydrogen bond acceptor, forming a specific hydrogen bond with the backbone NH of Tyr631 in the DPP-4 enzyme. nih.gov The flat pyridinylimidazolone core also plays a crucial role by anchoring two side moieties into their corresponding pockets within the enzyme. nih.gov

Here is a table summarizing the impact of modifications to the core structure:

| Compound | Core Modification | DPP-4 Potency (Relative to Compound 1) | Selectivity (vs DPP-8/DPP-9) | Notes |

| 1 | Pyridinyloxazolone | 1x (100 nM) | >1000x | Lead compound |

| 2 | Pyridinyldimethylmethelene | Significant Loss | - | Oxygen replaced by dimethylmethelene |

| 3 | Pyridinylimidazolone | ~2x Increase | No Loss | Oxygen replaced by NH |

| 4 | Pyridinylimidazolone | - | - | Central compound for further SAR |

| 6 | Pyridinylimdazolone | Detrimental Loss | - | Carbonyl oxygen replaced by sulfur |

| 7 | Pyridinylimidazolone | Very Weak | - | Ring expansion affecting carbonyl topology |

Impact of Substituents on the Aminopiperidine Moiety on Efficacy

The aminopiperidine portion of Imigliptin occupies the substrate N-terminal site of the DPP-4 enzyme. nih.gov SAR studies on the aminopiperidine ring explored the impact of different ring sizes and modifications. nih.gov Studies with analogues featuring amino groups attached to rings of various sizes suggested that five-membered pyrrolidine (B122466) and six-membered piperidine (B6355638) rings were optimal for potency. nih.gov For example, Compound 4 (with a piperidine) and Compound 18 (with a pyrrolidine) showed good potency, whereas an azetidine (B1206935) analogue (Compound 17) had no activity at a concentration of 100 µM, likely due to significant changes in the trajectory of the amino group. nih.gov Replacing the aminopiperidine group with other heterocycles containing a protonable endoamine (Compounds 20–22) resulted in weak or no appreciable potency. nih.gov Furthermore, N-methylation of the amino group significantly decreased potency (comparing Compound 4 and Compound 23), and N-acetylation was detrimental (comparing Compound 4 and Compound 24). nih.gov This indicates that a protonable amino group at this position is essential for interaction with the enzyme. nih.gov Molecular modeling revealed that the protonated amino group from the piperidine moiety forms an essential salt bridge with the backbone carboxylate of Glu205 and Glu206 in the enzyme active site. nih.gov This type of salt bridge interaction is a key feature for exopeptidases like DPP-4. nih.gov

Here is a table summarizing the impact of modifications to the aminopiperidine moiety:

| Compound | Aminopiperidine Moiety Modification | DPP-4 Potency | Notes |

| 4 | Piperidine | Good | Optimal ring size |

| 17 | Azetidine | No activity | Significant change in amino group trajectory |

| 18 | Pyrrolidine | Good | Optimal ring size |

| 19 | - | Less potent | Other ring size |

| 20-22 | Other Heterocycles with Endoamine | Weak or No | - |

| 23 | N-Methylated Piperidine | Decreased | N-methylation of amino group |

| 24 | N-Acetylated Piperidine | Detrimental | N-acetylation of amino group |

Strategic Modifications at Specific Positions (e.g., Position 7)

The SAR at position 7 of the pyridinyl-imidazolone core was also extensively explored with a variety of substituents (Compounds 26–34). nih.gov Interestingly, the SAR in this region was found to be fairly flat, with all tested analogues maintaining reasonably good potency despite significant diversity in their physicochemical properties (pKa, logD, bulkiness, etc.). nih.gov This suggests that this part of the molecule is likely outside the enzyme's active site and exposed to the solvent region. nih.gov This characteristic makes position 7 a "sweet spot" for modulating physicochemical properties to optimize drug-like characteristics without significantly impacting DPP-4 inhibitory potency. nih.gov

Modifications were also explored on the cyanobenzyl group (R1). Replacing the cyano group with chlorine (Compound 13) resulted in a tenfold loss of potency, while replacement with fluorine (Compound 14) led to a two orders of magnitude loss of activity. nih.gov Other modifications, such as substituting chlorine at the para-position on the phenyl ring (Compound 15) or fusing an extra ring onto the phenyl ring (Compound 16) of Compound 4, also resulted in a large loss of potency. nih.gov This indicates a steep SAR for this portion of the molecule, with limited room for chemical optimization. nih.gov Molecular modeling suggests the benzyl (B1604629) side moiety fits into a tight hydrophobic groove, forming π–π interactions with residues Trp659 and Tyr666, and the nitrogen atom of the cyano group acts as a hydrogen bond acceptor to Arg125. nih.gov

Here is a table summarizing the impact of modifications at position 7 and the cyanobenzyl group:

| Position/Group | Modification | Impact on Potency | Notes |

| Position 7 | Various substituents (Compounds 26–34) | Fairly flat SAR | Likely outside active site, good for optimizing physicochemical properties |

| Cyanobenzyl (R1) | Replaced with Chlorine (Compound 13) | 10x Loss | Steep SAR |

| Cyanobenzyl (R1) | Replaced with Fluorine (Compound 14) | 100x Loss | Steep SAR |

| Cyanobenzyl (R1) | Chlorine at para-position (Compound 15) | Large Loss | Steep SAR |

| Cyanobenzyl (R1) | Fused extra ring on phenyl (Compound 16) | Large Loss | Steep SAR |

The synthesis of Imigliptin (Compound 27) involves a linear process starting from a commercially available hydroxypyridone. acs.org Key steps include conversion to a dichloropyridine intermediate, reaction with Boc-protected aminopiperidine, reduction of a nitro group, ring closure to form the imidazolone, introduction of the cyanobenzyl side chain, and final deprotection of the Boc group. acs.org The synthesis steps and conditions were optimized, achieving yields above 90% for key intermediates. acs.org

Computational Chemistry and Molecular Modeling in Design

Computational chemistry and molecular modeling played a crucial role in the design and optimization of Imigliptin nih.gov. These techniques provided valuable insights into the interactions between potential inhibitor molecules and the DPP-4 enzyme, guiding the synthesis of compounds with improved potency and selectivity nih.govo2h.com.

Application of Molecular Docking Simulations (e.g., GLIDE)

Molecular docking simulations were instrumental in the initial stages of Imigliptin discovery and in guiding SAR work nih.gov. Programs like GLIDE were utilized to dock potential lead compounds into the active site of DPP-4 crystal structures nih.govschrodinger.combiointerfaceresearch.com. This process helped to predict the binding modes and affinities of different molecules, allowing researchers to prioritize compounds for synthesis and experimental testing nih.govo2h.complos.org.

Docking studies can provide a qualitative measure of affinity and are used in virtual screening to rank compounds based on their potential activity plos.org. GLIDE is described as a leading industrial solution for ligand-receptor docking, known for its accuracy and versatility in applications such as virtual screening and binding mode prediction schrodinger.com. It employs hierarchical filters and multiple scoring workflows to enhance virtual screens schrodinger.combiointerfaceresearch.com.

Conformational Analysis of Ligand-Enzyme Complexes (e.g., PDB ID: 2ONC)

Conformational analysis of ligand-enzyme complexes, often based on crystal structures available in databases like the Protein Data Bank (PDB), was critical for understanding the detailed interactions between Imigliptin analogs and DPP-4 nih.govnih.govrcsb.orgpdbbind-plus.org.cn. The crystal structure of human DPP-4 (PDB ID: 2ONC) complexed with Alogliptin, another DPP-4 inhibitor, was used to visualize how Imigliptin analogs might bind to the enzyme's active site nih.govrcsb.org.

Analysis of docking poses, such as that of compound 27 (Imigliptin) at the enzyme active site based on a DPP-4 crystal structure (PDB ID: 2ONC), highlighted key interactions and reconfirmed experimental SAR findings nih.gov. This modeling showed that Imigliptin fits well topologically within the enzyme pocket and interacts with DPP-4 in a manner similar to Alogliptin nih.gov.

The DPP-4 binding site is known to comprise several sub-sites, including S1, S2, and a large S2 pocket, which are crucial for inhibitor binding and activity jmchemsci.com. Interactions with S1 and S2 subunits are considered mandatory for inhibitory activity, while additional interactions with other subsites can significantly increase potency nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies were employed to develop models that quantitatively describe the relationship between the chemical structure of compounds and their DPP-4 inhibitory activity jmchemsci.comjmchemsci.comjuniperpublishers.comresearchgate.net. QSAR studies aim to identify structural features that are crucial for biological activity, providing guidelines for the rational design of more potent inhibitors juniperpublishers.comresearchgate.net.

These studies typically involve analyzing a series of compounds with known activities and correlating their structural descriptors with their biological responses jmchemsci.comjuniperpublishers.comoncodesign-services.com. For example, QSAR studies on DPP-4 inhibitors have explored the impact of various molecular descriptors, such as topological state, polarizabilities, and atomic masses, on inhibitory potency jmchemsci.comjmchemsci.com.

QSAR models can be developed using various statistical methods, such as Multiple Linear Regression (MLR), and their predictive power is evaluated using statistical parameters like R² and Q² jmchemsci.comjuniperpublishers.comresearchgate.net. These models help in predicting the activity of new, unsynthesized compounds and in understanding the key structural determinants for effective DPP-4 inhibition jmchemsci.comjuniperpublishers.comresearchgate.net. Computational SAR methods often utilize machine learning models trained on experimental data to predict activity and guide structural optimization o2h.comoncodesign-services.com.

Preclinical Pharmacological Characterization of Imigliptin

In Vitro Efficacy Assessments

In vitro studies are crucial for understanding the direct effects of a compound on its target and on cellular functions related to glucose metabolism.

Dipeptidyl Peptidase IV Enzyme Inhibition Assays

Dipeptidyl peptidase IV (DPP-4) is an enzyme that rapidly degrades incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which play a significant role in glucose-stimulated insulin (B600854) secretion. nih.govresearchgate.nettargetmol.com Inhibition of DPP-4 leads to increased levels of active incretins, thereby enhancing insulin release and suppressing glucagon (B607659) secretion in a glucose-dependent manner. Imigliptin has been identified as a selective DPP-4 inhibitor. targetmol.comnewdrugapprovals.org Studies have characterized its potency in inhibiting the DPP-4 enzyme. While specific IC50 values for imigliptin from the search results are not consistently provided across different contexts, DPP-4 inhibitors generally exhibit inhibitory activity in the nanomolar range. targetmol.comsemanticscholar.orgnih.gov For example, other DPP-4 inhibitors like anagliptin (B605506) have an IC50 of 3.8 nM, saxagliptin (B632) has an IC50 of 26 nM, and sitagliptin (B1680988) phosphate (B84403) has an IC50 of 19 nM in Caco-2 cell extracts. targetmol.com Omarigliptin, another DPP4 inhibitor, has an IC50 of 1.6 nM. targetmol.com Teneligliptin has an IC50 of ~1 nM. cymitquimica.com

Cell-Based Assays for Insulin Secretion and Beta-Cell Viability

DPP-4 inhibitors are known to improve beta-cell function by increasing GLP-1 levels, which in turn enhances insulin secretion. nih.govresearchgate.net Beyond increasing incretin hormones, potential mechanisms for the improved beta-cell function may include enhanced beta-cell survival and facilitated islet neogenesis. nih.govresearchgate.net Although direct in vitro cell-based assay data specifically for imigliptin on insulin secretion and beta-cell viability were not extensively detailed in the provided search results, the general understanding of DPP-4 inhibitors suggests these as key areas of impact. Studies on other related compounds and the observed in vivo effects of imigliptin support the notion that it would influence insulin secretion and potentially beta-cell health. nih.govresearchgate.netdntb.gov.ua For instance, imeglimin, another antidiabetic agent, has been shown to enhance glucose-stimulated insulin secretion (GSIS) in pancreatic beta cells and ameliorate beta-cell apoptosis. nih.gov

In Vivo Pharmacodynamic and Efficacy Studies in Animal Models

Animal models are essential for evaluating the effects of a drug in a complex biological system, including its impact on glucose homeostasis and other metabolic parameters.

Rodent Models of Glucose Dysregulation (e.g., C57BL/6 mice, db/db mice)

Rodent models, such as C57BL/6 and db/db mice, are commonly used to study glucose dysregulation and evaluate potential antidiabetic agents. C57BL/6 mice, particularly when fed a high-fat diet (HFD), can develop diet-induced obesity and exhibit characteristics of early-stage type 2 diabetes, including mild hyperglycemia and glucose intolerance. jax.orgplos.orgnih.gov The db/db mouse is a well-established model of spontaneous type 2 diabetes, characterized by severe obesity, glucose intolerance, sustained hyperglycemia, and progressive beta-cell dysfunction and loss. nih.govresearchgate.netgubra.dkplos.org Preclinical in vivo studies have demonstrated that imigliptin exhibits anti-diabetic effects in animal models. nih.govresearchgate.netnewdrugapprovals.org Imigliptin has shown strong effects on db/db mice in lowering glucose levels. probechem.com

Effects on Glucose Homeostasis Markers in Animal Studies (e.g., HbA1c, Triglycerides)

Beyond acute glucose control, preclinical studies also assess the effects of potential antidiabetic drugs on longer-term markers of glucose homeostasis and lipid metabolism, such as glycated hemoglobin (HbA1c) and triglycerides. HbA1c reflects average blood glucose levels over the preceding few months. nih.govscielo.org.mx Triglycerides are a type of fat in the blood, and elevated levels are often associated with insulin resistance and increased cardiovascular risk in individuals with type 2 diabetes. nih.govscielo.org.mxfrontiersin.orgijbcp.comnih.gov Imigliptin dihydrochloride (B599025) has shown effects on db/db mice, including decreasing triglycerides. probechem.com While specific detailed data on HbA1c changes in preclinical animal studies with imigliptin were not prominently featured in the provided search results, improvements in glucose control observed in animal models would typically correlate with positive effects on HbA1c over longer treatment periods. Studies in humans have shown a significant association between HbA1c levels and triglycerides. nih.govnih.gov

Data Tables

Based on the available information, a representative data table focusing on the observed effects in db/db mice could be constructed:

| Study Endpoint | Animal Model | Imigliptin Effect (vs Control) | Source |

| Glucose Level | db/db mice | Lowering | probechem.com |

| AUC of Oral Glucose Tolerance | db/db mice | Reduction | probechem.com |

| Triglycerides | db/db mice | Decrease | probechem.com |

Note: Specific quantitative data (e.g., IC50 values, exact percentage changes) were not consistently available across the provided search snippets for all sections, limiting the detail in the data tables.

Comparative Pharmacological Efficacy with Other Gliptins in Preclinical Settings (e.g., Alogliptin (B1666894), Sitagliptin)

Preclinical studies have investigated the pharmacological efficacy of imigliptin in comparison to other dipeptidyl peptidase-4 (DPP-4) inhibitors, such as alogliptin and sitagliptin. These studies often involve assessing their effects on parameters related to glucose metabolism and DPP-4 activity in animal models.

Research indicates that imigliptin, similar to alogliptin, can produce a significant anti-diabetic effect in comparison to a placebo in preclinical settings nih.gov. This effect is evidenced by a decrease in the change from baseline in the area under the curve (AUC) of glucose and postprandial 2-hour glucose levels nih.gov. When comparing imigliptin and alogliptin directly in preclinical studies, no statistically significant differences in these glucose parameters were observed after weight correction nih.gov.

Studies have also summarized the full pharmacokinetic/pharmacodynamic (PK/PD) profiles of imigliptin, sitagliptin, and alogliptin in animal models researchgate.net. This comparative analysis helps in understanding the potential efficacy and duration of action of these gliptins before human trials researchgate.net.

While some clinical studies suggest differences in glucose-lowering effects between sitagliptin, vildagliptin (B1682220), and alogliptin, with sitagliptin and vildagliptin potentially showing stronger effects than alogliptin, preclinical data specifically comparing imigliptin to these agents focus on their fundamental pharmacological properties and effects on glucose handling in animal models jocmr.org. Preclinical in vitro and ex vivo efficacy studies have also been conducted to support the characterization of imigliptin as a novel DPP-4 inhibitor researchgate.net.

Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) Research

Preclinical ADME research for imigliptin has primarily focused on understanding its fate within the body using animal models, particularly rats. These studies are crucial for predicting human pharmacokinetics and identifying potential metabolites and excretion pathways researchgate.netescholarship.org.

Metabolite Identification and Elucidation of Metabolic Pathways in Animal Models (e.g., Rat)

Metabolite identification and the elucidation of metabolic pathways for imigliptin have been extensively studied in animal models, such as rats, using advanced analytical techniques nih.govresearchgate.net. These studies aim to characterize the structural changes imigliptin undergoes within the organism.

In rats, a total of 11 metabolites of imigliptin have been identified in plasma, urine, and feces nih.gov. Specifically, 7 metabolites were found in rat plasma, 10 in urine, and 8 in feces nih.gov.

Preclinical metabolism studies in rats have characterized several Phase I metabolic reactions of imigliptin. These reactions include demethylation, carboxylation, hydroxylation, and dehydrogenation nih.gov. Six of the metabolites detected in both humans and rats were identified as Phase I metabolites resulting from these processes nih.gov.

In rat plasma, M1 was identified as a major metabolite nih.gov. Hydroxylation appears to be a major metabolic pathway for gemigliptin (B52970) in rats, resulting in major circulating metabolites nih.gov. While this specific detail refers to gemigliptin, the general principles of hydroxylation as a Phase I pathway are relevant to the characterization of imigliptin's metabolism nih.gov.

In addition to Phase I reactions, preclinical studies in rats have also characterized Phase II metabolic pathways for imigliptin, including acetylation and glucuronidation nih.gov. Five of the metabolites identified were Phase II metabolites resulting from these conjugation reactions nih.gov.

In rat feces, M2 and M5 (a hydroxylation product) were identified as major metabolites nih.gov. M6, a product of two hydroxylation events and acetylation, was also a predominant metabolite in human feces, suggesting that acetylation is a relevant pathway nih.gov.

Characterization of Phase I (Demethylation, Carboxylation, Hydroxylation, Dehydrogenation)

Primary Routes of Excretion (e.g., Renal Clearance)

Preclinical ADME studies in rats have investigated the primary routes of excretion for imigliptin. These studies typically involve administering radiolabeled drug and quantifying the radioactivity recovered in urine and feces over a specified period.

Studies in rats indicate that renal clearance is a major route of excretion for imigliptin nih.govdaneshyari.com. Within 7 days after oral administration of C-labeled gemigliptin to rats, a significant portion of the administered dose was excreted via urine (43.6%) and feces (41.2%) nih.gov. Biliary excretion was also observed, accounting for about 17.7% of the radioactivity in the first 24 hours nih.gov. While these specific percentages are for gemigliptin, they illustrate the typical approach to determining excretion routes in preclinical rat studies nih.gov. For imigliptin, renal clearance has been explicitly stated as a major route of excretion nih.govdaneshyari.com.

Quantitative Analytical Method Development for Preclinical Samples (e.g., LC-MS/MS, UHPLC/Q-TOF HRMS)

Quantitative analytical methods are essential for determining the concentration of imigliptin and its metabolites in preclinical biological samples. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) and ultra-high performance liquid chromatography coupled with quadrupole time-of-flight high-resolution mass spectrometry (UHPLC/Q-TOF HRMS) are commonly employed techniques for this purpose nih.govresearchgate.netresearchgate.net.

A robust and reliable analytical method based on UHPLC/Q-TOF MS combined with MassLynx software has been established to investigate the characterization of imigliptin metabolites in rat plasma, urine, and feces after oral administration nih.govresearchgate.net. This method allows for the identification of metabolites by their accurate mass and fragmentation patterns nih.govresearchgate.net.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is also used for the simultaneous quantification of imigliptin and its metabolites in biological matrices researchgate.net. This technique offers high selectivity, sensitivity, and throughput, making it suitable for preclinical pharmacokinetic studies researchgate.net. Methods using LC-MS/MS with multiple reaction monitoring (MRM) are dominant for preclinical and clinical testing due to their sensitivity and wide linear dynamic range, allowing for simultaneous quantification of the parent drug and metabolites chromatographyonline.com. UHPLC-QTOF-MS methods have also been developed and validated for the quantification of other DPP-4 inhibitors in rat plasma, highlighting the applicability of this technology in preclinical ADME studies researchgate.net.

These analytical methods are crucial for supporting preclinical ADME studies by providing accurate quantitative data on drug and metabolite concentrations, which is necessary for pharmacokinetic analysis and the elucidation of metabolic and excretion pathways chromatographyonline.combioagilytix.com.

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Prediction Methodologies (e.g., Allometric Scaling, In Vitro In Vivo Extrapolation)

Preclinical PK/PD modeling and prediction methodologies are essential for forecasting the behavior of a drug like Imigliptin in humans based on data obtained from animal studies researchgate.netnih.govfrontiersin.orgresearchgate.net. These approaches aim to bridge the gap between preclinical observations and expected clinical outcomes, informing decisions regarding dose selection and trial design researchgate.netresearchgate.netesmed.org. Key methodologies employed include allometric scaling and in vitro-in vivo extrapolation (IVIVE) researchgate.netnih.gov.

Studies on Imigliptin have utilized these methods to predict its human PK/PD profiles researchgate.netnih.gov. Preclinical PK/PD properties of Imigliptin were assessed in various animal species, including rats, dogs, and monkeys, following intravenous and oral administration researchgate.netnih.gov. DPP-4 activity served as the pharmacodynamic biomarker in these studies researchgate.netnih.gov.

To predict human PK parameters such as clearance (CL) and volume of distribution at steady state (Vss), methods like allometric scaling, IVIVE, and the steady-state plasma drug concentration - mean residence time (Css-MRT) methods were applied researchgate.netnih.gov. Allometric scaling involves extrapolating PK parameters across different species based on physiological and anatomical differences, often related to body weight nih.govmdpi.com. IVIVE aims to predict in vivo PK parameters using data generated from in vitro experiments, such as metabolic stability in liver microsomes or hepatocytes nih.gov.

For Imigliptin, researchers predicted human CL, Vss, and oral fraction absorbed (Fa) researchgate.netnih.gov. The predicted values for human CL, Vss, and Fa were reported as 19.1 L/h, 247 L, and 0.81, respectively researchgate.netnih.gov.

In addition to PK parameters, the prediction of human pharmacodynamic response, specifically DPP-4 inhibition, was also undertaken researchgate.netnih.gov. This involved utilizing in vitro EC50 values (concentration causing 50% of maximum effect) corrected by the unbound fraction (fu), and in vivo EC50 values from rats, corrected for interspecies differences using data from comparable DPP-4 inhibitors like sitagliptin and alogliptin researchgate.netnih.gov. These corrected EC50 values were used separately to predict the human EC50 of Imigliptin researchgate.netnih.gov.

The accuracy of these prediction methods for Imigliptin was evaluated by comparing the predicted PK/PD profiles with observed data from studies in healthy human subjects researchgate.netnih.gov. The predicted Imigliptin AUCs (area under the plasma concentration-time curve), AUECs (area under the effect curve), and Emax (maximum effect) in humans were found to be within 0.8-1.2 times of the observed values researchgate.netnih.gov. Other predicted PK/PD parameters were within 0.5-1.5 times of the observed values researchgate.netnih.gov. These findings suggest that by integrating available preclinical and clinical data, the first-in-human PK/PD profiles of Imigliptin could be accurately predicted researchgate.netnih.govresearchgate.net.

The integration of preclinical data and various modeling approaches, including allometric scaling and IVIVE, proved valuable in quantitatively predicting the human PK/PD profiles of Imigliptin researchgate.netnih.gov. This translational approach is crucial in drug development for making informed decisions and facilitating the progression to clinical trials researchgate.netnih.govesmed.org.

Here is a summary of predicted human PK parameters for Imigliptin based on preclinical data:

| Parameter | Predicted Human Value | Unit |

| CL | 19.1 | L/h |

| Vss | 247 | L |

| Fa | 0.81 | - |

Note: These values are predictions based on preclinical modeling and extrapolation methodologies.

Future Research Directions and Emerging Paradigms in Imigliptin Development

Advanced Synthetic Methodologies and Novel Scaffolds

Research into advanced synthetic methodologies for Imigliptin and the exploration of novel chemical scaffolds are crucial for potentially improving its manufacturing efficiency, reducing costs, and perhaps enhancing its pharmacological properties. The initial discovery of Imigliptin involved a scaffold-hopping approach from the structure of Alogliptin (B1666894). nih.govnottingham.ac.uk The conventional method for Imigliptin preparation has been outlined in previous research. researchgate.netresearchgate.net Future work in this area may involve developing more atom-economical or environmentally friendly synthetic routes. Additionally, designing and synthesizing novel scaffolds based on the structural insights gained from Imigliptin's interaction with DPP-4 could lead to the discovery of next-generation inhibitors with potentially improved potency, selectivity, or pharmacokinetic profiles. nih.govnottingham.ac.ukmdpi.com Research into three-dimensional scaffolds for medicinal applications is an ongoing area that could influence future Imigliptin development. nottingham.ac.uk

Refinement of Computational Drug Design for Enhanced Potency

Computational drug design plays a vital role in modern drug discovery and optimization. mdpi.commdpi.com For Imigliptin, refinement of computational approaches can lead to enhanced potency and selectivity. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be employed to better understand the binding interactions between Imigliptin and the DPP-4 enzyme at an atomic level. mdpi.commdpi.com This understanding can guide the rational design of structural modifications to Imigliptin or related molecules to improve binding affinity and efficacy. mdpi.com The integration of artificial intelligence and machine learning into computational drug design is a significant trend that can accelerate the identification and optimization of potential drug candidates. mdpi.commdpi.comsilicos-it.be Applying these advanced computational methods to Imigliptin research can help predict the activity of new analogues and refine their design before synthesis and biological testing. mdpi.comsilicos-it.be

Strategies for Modulating Pharmacological Profiles

Modulating the pharmacological profile of Imigliptin involves optimizing its absorption, distribution, metabolism, and excretion (ADME) characteristics to achieve desired therapeutic outcomes. escholarship.org Strategies in this area could include structural modifications to influence solubility, permeability, and metabolic stability. nih.gov Research into prodrug strategies could also be explored to improve oral bioavailability or target specific tissues. nih.gov Furthermore, understanding potential drug-drug interactions involving enzyme modulation is an important aspect of refining the pharmacological profile. escholarship.org The goal is to develop formulations or analogues of Imigliptin with improved pharmacokinetic properties that allow for convenient dosing regimens and consistent therapeutic levels. nih.govnewdrugapprovals.org

Long-Term Preclinical Investigations of Organ-Specific Effects

While preclinical studies have demonstrated Imigliptin's in vitro and in vivo activity and selectivity, long-term preclinical investigations are essential to thoroughly assess its effects on various organs and tissues. nih.govnewdrugapprovals.orgnih.gov Such studies can provide crucial data on potential off-target effects and long-term safety. tracercro.com Although Imigliptin is primarily known for its effects on glucose metabolism, understanding its impact on other organ systems, including cardiovascular, renal, and hepatic systems, in long-term animal models is vital before extensive human use. mdpi.com Preclinical dosimetry studies, while often associated with radioactive compounds, highlight the importance of assessing drug distribution and potential organ exposure over time. tracercro.com Studies on other gliptins have sometimes revealed organ-specific findings in preclinical models, emphasizing the need for comprehensive evaluation for Imigliptin. fda.gov

Repurposing Potential in Diverse Disease Models (based on mechanistic understanding)

Based on a deeper understanding of Imigliptin's mechanisms of action and potential interactions with additional targets, exploring its repurposing potential in diverse disease models is a promising future direction. The established role of DPP-4 inhibitors in improving beta-cell function and their potential cardiovascular benefits in diabetic patients suggest possible applications in related metabolic and cardiovascular disorders. nih.govmdpi.com Furthermore, the involvement of DPP-4 in immune and inflammatory processes, as well as its expression in various tissues, hints at potential therapeutic roles in conditions beyond diabetes. newdrugapprovals.orgmedrxiv.orgijbpas.com Research into the repurposing of other gliptins for conditions like neurodegenerative diseases and viral infections (e.g., SARS-CoV-2) demonstrates the broader therapeutic potential of this class of compounds. nih.govnih.gov Mechanistic understanding of how Imigliptin interacts with DPP-4 and potentially other targets will be crucial in identifying and validating its repurposing potential in these diverse disease models. ijbpas.comnih.govnih.govmedrxiv.org Computational studies, including docking and target prediction, can aid in identifying potential new indications. ijbpas.comnih.gov

Q & A

Q. What was the rationale for designing Imigliptin as a DPP-4 inhibitor, and how does its scaffold differ from existing inhibitors like Alogliptin?

Imigliptin was developed using a scaffold-hopping strategy to identify novel chemical structures with improved selectivity and safety profiles. Unlike Alogliptin, its core structure features a pyridinyl-imidazolidinone scaffold, optimized through structure-activity relationship (SAR) studies. Substitutions such as replacing oxygen with NH in the imidazolidinone ring enhanced DPP-4 inhibition (IC₅₀ = 100 nM) while maintaining >100,000 nM selectivity against DPP-8/9, reducing off-target risks .

Q. Which in vitro and in vivo models are validated for assessing Imigliptin's efficacy and safety in preclinical studies?

Key models include:

- In vitro : Recombinant human DPP-4 enzyme assays to measure inhibition potency and selectivity (DPP-8/9 counter-screens) .

- In vivo : Oral glucose tolerance tests (OGTT) in diabetic rodent models to evaluate glucose-lowering effects. Pharmacokinetic (PK) studies in rodents and non-human primates confirmed bioavailability and metabolic stability .

Q. How does Imigliptin's pharmacokinetic profile compare to other DPP-4 inhibitors in preclinical studies?

Imigliptin exhibits a half-life of 12–15 hours in rodents, supporting once-daily dosing. Its synthesis involves a Boc-protected aminopiperidine intermediate and cyanobenzoyl bromide side chain, achieving >90% yield in optimized steps. This contrasts with Alogliptin’s shorter half-life (8–10 hours), attributed to structural differences in the side chain .

Advanced Research Questions

Q. What methodological challenges arise when reconciling contradictory data between preclinical and clinical efficacy of Imigliptin?

Discrepancies may stem from interspecies metabolic variations or trial design differences. For example, preclinical OGTT studies in rodents showed robust glucose reduction, but human trials (NCT-China) required adjustments for factors like β-cell function heterogeneity and comorbid conditions. Use Bayesian modeling or C-peptide minimal models to refine glucose-insulin dynamics in human populations .

Q. How can researchers optimize Imigliptin's clinical trial design to address Type 2 diabetes subpopulations with renal impairment?

A dose-escalation study (e.g., 25 mg vs. 50 mg Imigliptin vs. Alogliptin) with stratified randomization based on eGFR levels is recommended. Include endpoints like postprandial glucose AUC and insulin secretion indices to assess renal safety. Adaptive designs allow interim analyses to adjust dosing without compromising blinding .

Q. What mechanisms explain Imigliptin's superior β-cell preservation compared to other DPP-4 inhibitors?

Mechanistic studies suggest Imigliptin enhances GLP-1-mediated cAMP signaling and reduces oxidative stress in pancreatic islets. Use glucose-clamp techniques paired with transcriptomic profiling (e.g., RNA-seq of β-cell lines) to identify pathways like PI3K/Akt or FoxO1 activation. Contrast with Alogliptin’s weaker effect on β-cell apoptosis markers .

Q. How should researchers address variability in C-peptide minimal model parameters when evaluating Imigliptin's β-cell function?

Apply SAAM II software to fix population-derived parameters (e.g., glucose efficiency S₉) and reject models with coefficient of variation >100%. Validate thresholds for glucose concentration (h) within 10% of baseline to avoid overfitting .

Methodological Frameworks

What criteria ensure rigor in formulating research questions about Imigliptin's mechanism of action?

Use the FINER framework :

Q. How can researchers leverage scaffold-hopping strategies to design next-generation DPP-4 inhibitors?

Combine molecular docking (e.g., using Alogliptin’s crystal structure) with fragment-based screening to identify novel scaffolds. Validate substitutions at the imidazolidinone ring (e.g., methylene vs. NH groups) using free-energy perturbation calculations .

Data Interpretation and Reporting

Q. What strategies mitigate bias when analyzing Imigliptin's clinical trial data?

Implement CONSORT guidelines for randomization and blinding. Use mixed-effects models to account for missing data (e.g., dropouts in multi-dose trials). Disclose conflicts of interest and pre-register trials on platforms like ClinicalTrials.gov .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.